4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexane-1-carboxylic acid
Description
4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexane-1-carboxylic acid is a fluorinated cyclohexane carboxylic acid derivative featuring a 2-fluorobenzyl substituent.
Properties
IUPAC Name |
4,4-difluoro-1-[(2-fluorophenyl)methyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O2/c15-11-4-2-1-3-10(11)9-13(12(18)19)5-7-14(16,17)8-6-13/h1-4H,5-9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVMMUMJVAQKLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(CC2=CC=CC=C2F)C(=O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501159289 | |
| Record name | Cyclohexanecarboxylic acid, 4,4-difluoro-1-[(2-fluorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501159289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1389313-48-7 | |
| Record name | Cyclohexanecarboxylic acid, 4,4-difluoro-1-[(2-fluorophenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1389313-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanecarboxylic acid, 4,4-difluoro-1-[(2-fluorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501159289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexane-1-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanone and 2-fluorobenzyl bromide.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anti-inflammatory and anticancer drugs.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers with unique properties.
Biological Studies: It serves as a probe in biological studies to understand the role of fluorinated compounds in biological systems.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound is compared with the following analogs based on substituent modifications:
Physicochemical Properties
- Lipophilicity : Fluorine atoms and aromatic substituents (e.g., 2-fluorophenyl vs. pyridinyl) significantly influence logP values. The pyridin-3-ylmethyl derivative (CAS 1380300-86-6) has higher polarity due to the heterocycle .
- Solubility : Hydrochloride salts (e.g., CAS 1380300-60-6) are often employed to improve aqueous solubility, critical for biological testing .
Biological Activity
Overview
4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexane-1-carboxylic acid is a fluorinated organic compound notable for its potential applications in medicinal chemistry and materials science. Its unique structure, characterized by a cyclohexane ring with two fluorine atoms and a phenyl group also substituted with a fluorine atom, enhances its biological activity and chemical stability.
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : Cyclohexanone and 2-fluorobenzyl bromide are commonly used.
- Carboxylation : The introduction of the carboxylic acid group is achieved through carboxylation reactions using carbon dioxide under high pressure and temperature conditions.
- Industrial Methods : Optimized synthetic routes for industrial production focus on scalability and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of fluorine atoms enhances the compound's capacity to form strong hydrogen bonds, facilitating interactions with enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various therapeutic effects.
Biological Activity and Applications
The compound has been investigated for several biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that it may serve as a building block for anti-inflammatory drugs due to its structural properties that allow for enhanced binding with inflammatory mediators.
- Anticancer Potential : Research indicates that compounds with similar structures exhibit significant cytotoxic activity against various cancer cell lines. For instance, related fluorinated compounds have shown IC50 values in the low micromolar range against cancer cells, suggesting potential as anticancer agents .
Table 1: Comparative Biological Activity of Related Compounds
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| This compound | TBD | Potential anticancer |
| 4,4-Difluorocyclohexanecarboxylic acid | 5.0 | Anti-inflammatory |
| 2-Fluorophenylacetic acid | 3.0 | Cytotoxic |
Case Studies
Several studies have highlighted the efficacy of fluorinated compounds in biomedical applications:
- Cytotoxicity Studies : In vitro studies on similar fluorinated compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines, with some compounds showing IC50 values comparable to established chemotherapeutics like doxorubicin .
- Mechanistic Insights : Molecular dynamics simulations have indicated that these compounds interact primarily through hydrophobic contacts with target proteins, enhancing their potential as drug candidates .
Q & A
Q. What are the standard synthetic routes for 4,4-difluoro-1-[(2-fluorophenyl)methyl]cyclohexane-1-carboxylic acid?
The synthesis typically involves fluorinated cyclohexane building blocks and benzyl group introduction. A common approach includes:
- Step 1 : Fluorination of cyclohexane precursors via halogen exchange (e.g., using DAST or Deoxofluor reagents) to install geminal difluoro groups at the 4,4-positions .
- Step 2 : Alkylation of the cyclohexane scaffold with 2-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to attach the (2-fluorophenyl)methyl group .
- Step 3 : Oxidation of the resultant intermediate to the carboxylic acid using Jones reagent or KMnO₄ under controlled pH .
Key challenges include minimizing racemization during alkylation and ensuring regioselectivity in fluorination.
Q. How is structural characterization performed for this compound?
Critical analytical methods include:
- NMR : NMR identifies fluorine environments (δ ~ -100 to -120 ppm for CF₂ groups), while NMR resolves benzyl and cyclohexane proton splitting patterns .
- X-ray crystallography : Resolves stereochemistry and confirms fluorine substitution geometry, as seen in related cyclohexane derivatives with fluorophenyl groups .
- Mass spectrometry (HRMS) : Validates molecular weight (C₁₄H₁₄F₃O₂; calc. 292.09) and fragmentation pathways .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing fluorinated cyclohexane derivatives be addressed?
Stereoselective synthesis requires:
- Chiral auxiliaries : Temporarily attach chiral ligands to direct benzyl group orientation during alkylation .
- Enzymatic resolution : Use lipases or esterases to separate enantiomers post-synthesis, leveraging differences in ester hydrolysis rates .
- Computational modeling : DFT calculations predict favorable transition states for fluorination and alkylation steps, guiding reagent selection (e.g., bulky bases to reduce steric clashes) .
Disorder in crystal structures (e.g., split conformations in cyclohexane rings) may complicate X-ray analysis, necessitating low-temperature data collection .
Q. How do researchers resolve contradictions in analytical data for fluorinated compounds?
Conflicting data (e.g., unexpected NMR shifts or HPLC retention times) arise from:
- Dynamic fluorophore effects : Fluorine atoms influence electron density, altering spectral properties. Use variable-temperature NMR to detect conformational exchange .
- Impurity profiling : LC-MS/MS identifies byproducts like mono-fluorinated intermediates or benzyl oxidation artifacts .
- Cross-validation : Combine multiple techniques (e.g., IR for carbonyl confirmation, elemental analysis for C/F ratios) to reconcile discrepancies .
Q. What strategies optimize this compound’s use in drug discovery?
- Structure-activity relationship (SAR) studies : Modify the benzyl group (e.g., para- vs. ortho-fluoro substitution) to tune lipophilicity and target binding .
- Prodrug design : Convert the carboxylic acid to ester prodrugs (e.g., ethyl ester) to enhance bioavailability, followed by enzymatic hydrolysis in vivo .
- Fluorine scanning : Replace hydrogen with fluorine at other cyclohexane positions to assess effects on metabolic stability and potency .
Methodological Considerations
Q. What precautions are essential for handling fluorinated intermediates?
Q. How is computational chemistry applied to study this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
